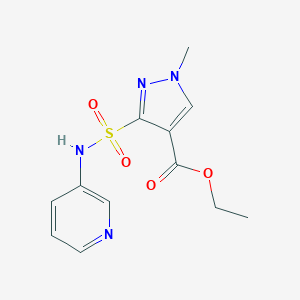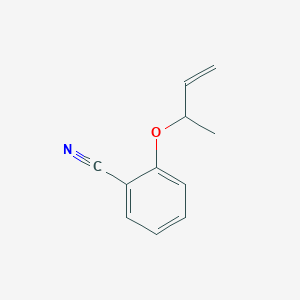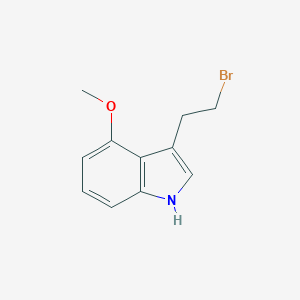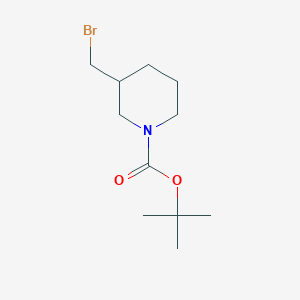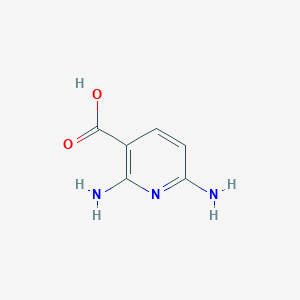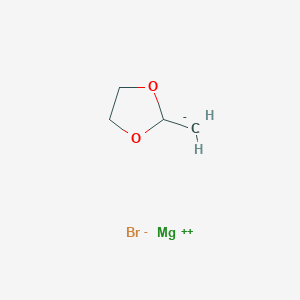
(1,3-Dioxolan-2-ylmethyl)magnesiumbromid
Übersicht
Beschreibung
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent, which is widely used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is known for its utility in preparing various intermediates and complex molecules.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxolan-2-ylmethyl)magnesium bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and intermediates.
Biology: It can be used to prepare radiolabeled compounds for biological studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide involves the nucleophilic attack on electrophilic carbon atoms present in carbonyl groups . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group. This results in the formation of a new carbon-carbon bond.
Result of Action
The result of the action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. This allows for the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of (1,3-Dioxolan-2-ylmethyl)magnesium bromide is sensitive to environmental factors. It is sensitive to air and moisture . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions to prevent reaction with water or oxygen .
Biochemische Analyse
Biochemical Properties
(1,3-Dioxolan-2-ylmethyl)magnesium bromide is primarily used in Grignard reactions . It can be used to prepare 3- [ 11 C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [ 11 C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin .
Molecular Mechanism
The molecular mechanism of (1,3-Dioxolan-2-ylmethyl)magnesium bromide largely depends on the specific biochemical reactions it is involved in. As a Grignard reagent, it can form carbon-carbon bonds by reacting with carbon electrophiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is typically prepared by reacting (1,3-Dioxolan-2-ylmethyl) bromide with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of (1,3-Dioxolan-2-ylmethyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred continuously to ensure complete reaction of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3-Dioxolan-2-ylmethyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with (1,3-Dioxolan-2-ylmethyl)magnesium bromide to form alcohols.
Electrophiles: Various electrophiles such as alkyl halides can react with this Grignard reagent under controlled conditions.
Major Products:
Alcohols: The reaction with carbonyl compounds typically yields alcohols.
Substituted Compounds: Reactions with electrophiles can produce a variety of substituted organic compounds.
Vergleich Mit ähnlichen Verbindungen
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- 2-Thienylmagnesium bromide
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
Uniqueness: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is unique due to its specific structure, which allows it to form stable intermediates and products in organic synthesis. Its reactivity and selectivity make it a valuable reagent in the preparation of complex molecules.
Eigenschaften
IUPAC Name |
magnesium;2-methanidyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERSPCAGKAOLSQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1OCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401185 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180675-22-3 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


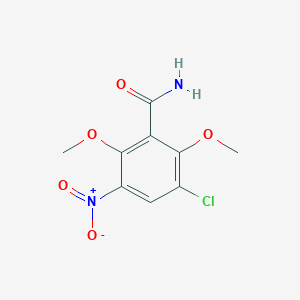
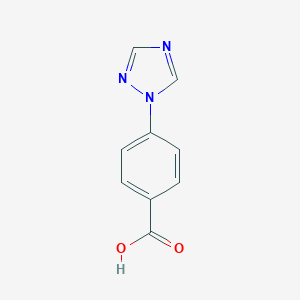
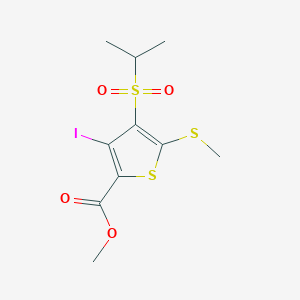


![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
